molecular formula C18H13F6N3O2S B610348 Pyr10 CAS No. 1315323-00-2

Pyr10

Cat. No.: B610348
CAS No.: 1315323-00-2
M. Wt: 449.4 g/mol
InChI Key: CVALMMCIOLXHDM-UHFFFAOYSA-N
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Description

Pyr10 is a pyrazole derivative known for its selective inhibition of transient receptor potential cation channel 3 (TRPC3). This compound has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels. This compound inhibits calcium influx in carbachol-stimulated TRPC3-transfected HEK293 cells with an IC50 of 0.72 μM .

Biochemical Analysis

Biochemical Properties

Pyr10 interacts with the TRPC3 channel, a type of transient receptor potential cation channel . It inhibits calcium influx in carbachol-stimulated TRPC3-transfected HEK293 cells . This compound has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . In particular, this compound has been found to reduce the intracellular calcium concentration in smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TRPC3 channel . It acts as a selective blocker of the TRPC3-mediated receptor-operated calcium entry (ROCE), inhibiting calcium influx in cells . This interaction can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . It has been noted for its stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the compound showing varying effects at different dosages . For instance, this compound was found to reduce systemic inflammation induced by LPS in mice when administered at a dosage of 1mg/kg .

Transport and Distribution

Its primary site of action, the TRPC3 channel, is located in the cell membrane, suggesting that this compound may be distributed in areas where these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its interaction with the TRPC3 channel, it is likely that this compound localizes to the cell membrane where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyr10 is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthetic route typically involves the reaction of 3,5-bis(trifluoromethyl)-1H-pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Pyr10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .

Scientific Research Applications

Pyr10 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for TRPC3 channels over STIM1/Orai1 channels. This selectivity makes it a valuable tool for studying TRPC3-specific pathways and for potential therapeutic applications targeting TRPC3-mediated diseases .

Properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVALMMCIOLXHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315323-00-2
Record name 1315323-00-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does Pyr10 interact with TRPC3 channels?

A1: this compound acts as a selective antagonist of TRPC3 channels by binding to the channel pore and blocking the influx of cations, primarily calcium ions (Ca2+). [, , , ]

Q2: What are the downstream consequences of TRPC3 channel inhibition by this compound?

A2: Inhibition of TRPC3 by this compound prevents the downstream signaling cascades triggered by Ca2+ influx. This can have diverse effects depending on the cell type and context. For instance, in cardiac fibroblasts, this compound-mediated TRPC3 inhibition reduces myofibroblast differentiation, fibrosis, inflammation, and oxidative stress. [] In vascular smooth muscle cells, this compound contributes to vasodilation by inhibiting TRPC3-mediated depolarization. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H15F6N3O2S and a molecular weight of 447.4 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While specific spectroscopic data for this compound isn't readily available in the provided research, its structure can be confirmed through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: How stable is this compound under various experimental conditions?

A5: Further research is needed to determine the stability of this compound under various conditions such as different temperatures, pH levels, and exposure to light and air.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound is primarily known for its antagonistic activity rather than catalytic properties. Its main application lies in pharmacological research as a tool to study TRPC3 channel function.

Q7: Have there been any computational studies on this compound and TRPC3 interactions?

A7: While the provided research doesn't specifically mention computational studies on this compound, molecular docking simulations could be employed to explore the binding interactions between this compound and the TRPC3 channel at a molecular level. []

Q8: Are there any specific formulation strategies to enhance this compound's stability or bioavailability?

A8: Addressing questions related to SHE regulations, pharmacokinetics, efficacy, toxicology, and other aspects necessitates dedicated preclinical and clinical studies. The provided research primarily focuses on the in vitro characterization of this compound's interaction with TRPC3 channels and its downstream effects in specific cellular contexts. Extensive further research is required to fully address these important considerations.

Q9: What are the key milestones in the development and understanding of this compound as a TRPC3 antagonist?

A9: The development of this compound as a selective TRPC3 antagonist represents a significant milestone in understanding TRPC3 channel function. The provided research highlights its use in various in vitro studies, paving the way for further investigations into the therapeutic potential of targeting TRPC3 in various diseases.

Q10: What are the potential cross-disciplinary applications of this compound in research?

A10: this compound's application extends beyond pharmacological research. Its ability to modulate TRPC3 activity holds promise for diverse fields such as:

  • Cardiology: Investigating the role of TRPC3 in myocardial fibrosis and developing potential therapeutic strategies. []

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